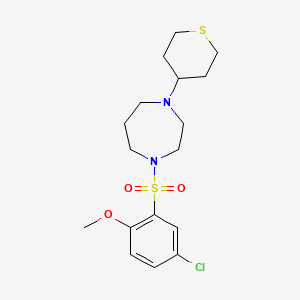
4-Methanesulfonylpiperazine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanesulfonylpiperazine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H11ClN2O4S2 and a molecular weight of 262.74 g/mol . It is characterized by the presence of both methanesulfonyl and sulfonyl chloride functional groups attached to a piperazine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonylpiperazine-1-sulfonyl chloride typically involves the reaction of piperazine with methanesulfonyl chloride and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Methanesulfonyl Chloride: Methanesulfonyl chloride is prepared by reacting methanesulfonic acid with thionyl chloride.
Reaction with Piperazine: Piperazine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-methanesulfonylpiperazine.
Sulfonylation: The resulting 4-methanesulfonylpiperazine is then reacted with sulfonyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methanesulfonylpiperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation Reactions: The major products are sulfone derivatives.
Reduction Reactions: The major products are sulfide derivatives.
Hydrolysis: The major products are sulfonic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
4-Methanesulfonylpiperazine-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: It is used in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methanesulfonylpiperazine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. The methanesulfonyl group can also participate in various chemical reactions, including oxidation and reduction.
Vergleich Mit ähnlichen Verbindungen
4-Methanesulfonylpiperazine-1-sulfonyl chloride can be compared with other similar compounds such as:
4-Methanesulfonylpiperazine: Lacks the sulfonyl chloride group and is less reactive.
Piperazine-1-sulfonyl chloride: Lacks the methanesulfonyl group and has different reactivity.
Methanesulfonyl chloride: Lacks the piperazine ring and has different applications.
The uniqueness of this compound lies in the presence of both methanesulfonyl and sulfonyl chloride groups, which provide a combination of reactivity and versatility in chemical reactions.
Eigenschaften
IUPAC Name |
4-methylsulfonylpiperazine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2O4S2/c1-13(9,10)7-2-4-8(5-3-7)14(6,11)12/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBIWZOPWQAQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2522723.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-bromophenyl)propanamide](/img/structure/B2522725.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride](/img/structure/B2522727.png)
![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B2522730.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2522733.png)


![3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2522737.png)

![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
